N-cyclopentyl-N-((5-cyclopropyl-1-methyl-1H-pyrazol-3-yl)methyl)-4-(N,N-dimethylsulfamoyl)benzamide
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Overview
Description
N-cyclopentyl-N-((5-cyclopropyl-1-methyl-1H-pyrazol-3-yl)methyl)-4-(N,N-dimethylsulfamoyl)benzamide is a complex organic compound with potential applications in various scientific fields. This compound features a benzamide core substituted with a cyclopentyl group, a cyclopropyl-methyl-pyrazol moiety, and a dimethylsulfamoyl group. The unique structure of this compound makes it an interesting subject for research in medicinal chemistry, pharmacology, and materials science.
Preparation Methods
Formation of Benzamide Core: The benzamide core can be synthesized through the reaction of 4-aminobenzoyl chloride with cyclopentylamine under anhydrous conditions.
Introduction of Cyclopropyl-Methyl-Pyrazol Group: The cyclopropyl-methyl-pyrazol moiety can be introduced via a nucleophilic substitution reaction using 5-cyclopropyl-1-methyl-1H-pyrazole and an appropriate alkylating agent.
Attachment of Dimethylsulfamoyl Group: The final step involves the reaction of the intermediate compound with dimethylsulfamoyl chloride in the presence of a base such as triethylamine.
Industrial production methods may involve optimization of these steps to improve yield and purity, as well as the use of continuous flow reactors for large-scale synthesis.
Chemical Reactions Analysis
N-cyclopentyl-N-((5-cyclopropyl-1-methyl-1H-pyrazol-3-yl)methyl)-4-(N,N-dimethylsulfamoyl)benzamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, potentially converting the compound to its amine derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the benzamide core, with reagents such as alkyl halides or acyl chlorides, leading to the formation of various substituted derivatives.
Common reagents and conditions used in these reactions include organic solvents (e.g., dichloromethane, ethanol), catalysts (e.g., palladium on carbon), and temperature control (e.g., reflux conditions).
Scientific Research Applications
N-cyclopentyl-N-((5-cyclopropyl-1-methyl-1H-pyrazol-3-yl)methyl)-4-(N,N-dimethylsulfamoyl)benzamide has several scientific research applications:
Medicinal Chemistry: The compound’s unique structure makes it a potential candidate for drug development, particularly as an inhibitor of specific enzymes or receptors.
Pharmacology: Research into the compound’s pharmacokinetics and pharmacodynamics can provide insights into its potential therapeutic uses and side effects.
Materials Science: The compound’s chemical properties may make it useful in the development of new materials with specific functionalities, such as polymers or coatings.
Biological Studies: The compound can be used as a tool in biological studies to investigate cellular processes and molecular interactions.
Mechanism of Action
The mechanism of action of N-cyclopentyl-N-((5-cyclopropyl-1-methyl-1H-pyrazol-3-yl)methyl)-4-(N,N-dimethylsulfamoyl)benzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to the active site of an enzyme, inhibiting its activity, or interact with a receptor, modulating its signaling pathways. The exact molecular targets and pathways involved depend on the specific application and context of use.
Comparison with Similar Compounds
N-cyclopentyl-N-((5-cyclopropyl-1-methyl-1H-pyrazol-3-yl)methyl)-4-(N,N-dimethylsulfamoyl)benzamide can be compared with other similar compounds, such as:
N-cyclopentyl-N-((5-cyclopropyl-1-methyl-1H-pyrazol-3-yl)methyl)-4-(N,N-dimethylsulfamoyl)aniline: Similar structure but with an aniline group instead of a benzamide core.
N-cyclopentyl-N-((5-cyclopropyl-1-methyl-1H-pyrazol-3-yl)methyl)-4-(N,N-dimethylsulfamoyl)phenylacetamide: Similar structure but with a phenylacetamide core.
N-cyclopentyl-N-((5-cyclopropyl-1-methyl-1H-pyrazol-3-yl)methyl)-4-(N,N-dimethylsulfamoyl)benzoate: Similar structure but with a benzoate core.
The uniqueness of this compound lies in its specific combination of functional groups, which may confer distinct chemical and biological properties compared to its analogs.
Properties
IUPAC Name |
N-cyclopentyl-N-[(5-cyclopropyl-1-methylpyrazol-3-yl)methyl]-4-(dimethylsulfamoyl)benzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H30N4O3S/c1-24(2)30(28,29)20-12-10-17(11-13-20)22(27)26(19-6-4-5-7-19)15-18-14-21(16-8-9-16)25(3)23-18/h10-14,16,19H,4-9,15H2,1-3H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QYEAISTWZKGXFR-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=CC(=N1)CN(C2CCCC2)C(=O)C3=CC=C(C=C3)S(=O)(=O)N(C)C)C4CC4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H30N4O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
430.6 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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